N-(acid-PEG24)-N-bis(PEG3-azide)
Description
Significance of Branched PEG Architectures in Advanced Bioconjugation Strategies
Branched PEG linkers offer several advantages over their linear counterparts. Their multi-arm structure allows for the attachment of multiple molecules to a central core, which is particularly beneficial in applications such as antibody-drug conjugates (ADCs). broadpharm.comjenkemusa.comaxispharm.com In ADCs, branched PEGs can increase the drug-to-antibody ratio (DAR), leading to a higher concentration of the therapeutic payload delivered to target cells. jenkemusa.comaxispharm.comjenkemusa.com This can enhance the efficacy of the drug without compromising the antibody's targeting capabilities. broadpharm.com
Furthermore, the unique three-dimensional structure of branched PEGs can improve the solubility and reduce aggregation of the resulting conjugate, which are common challenges with hydrophobic drug molecules. axispharm.com By providing a hydrophilic shield, branched PEG linkers can also reduce the immunogenicity of the conjugated molecule and prolong its circulation time in the body. axispharm.com
Overview of "N-(acid-PEG24)-N-bis(PEG3-azide)" as a Heterobifunctional Crosslinker
"N-(acid-PEG24)-N-bis(PEG3-azide)" is a prime example of a branched, heterobifunctional PEG linker designed for advanced bioconjugation. biocompare.com0qy.comprecisepeg.com Its structure is characterized by a long PEG24 chain terminating in a carboxylic acid group, and two shorter PEG3 arms, each ending with an azide (B81097) group. biocompare.comprecisepeg.com This dual functionality allows for the sequential or orthogonal conjugation of different molecules.
The terminal carboxylic acid can be activated to react with primary amine groups, such as those found on the surface of proteins or other biomolecules, to form a stable amide bond. biocompare.com0qy.com The two azide groups are poised for reaction via "click chemistry," most commonly with alkyne-containing molecules. biocompare.com0qy.comadcreviews.com The hydrophilic PEG backbone of the linker enhances the water solubility of the entire construct. biocompare.com
| Property | Value | Source(s) |
| Molecular Formula | C67H133N7O32 | precisepeg.com |
| Molecular Weight | 1548.8 g/mol | precisepeg.com |
| Purity | >96% | precisepeg.com |
| Functional Group 1 | Carboxylic Acid | biocompare.com0qy.com |
| Reactivity of Group 1 | Amine coupling (forms amide bond) | biocompare.com0qy.com |
| Functional Group 2 | Azide (x2) | biocompare.com0qy.com |
| Reactivity of Group 2 | Click Chemistry (e.g., with alkynes) | biocompare.comadcreviews.com |
Evolution of Click Chemistry Principles in Biomolecular Functionalization
The concept of "click chemistry," introduced by K. Barry Sharpless, has revolutionized the field of bioconjugation. labinsights.nl It describes a set of reactions that are high-yielding, wide in scope, create no byproducts (or only those that are easily removed), and are stereospecific. A key feature of click reactions is their bio-orthogonality, meaning they proceed with high efficiency under mild, aqueous conditions without interfering with or being affected by the complex biological milieu. nih.gov
The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. interchim.fr The azide group, being virtually absent in biological systems and unreactive towards most biological functionalities, is an ideal chemical handle for these specific ligations. nih.gov The development of strain-promoted azide-alkyne cycloaddition (SPAAC) has further expanded the utility of click chemistry by eliminating the need for a potentially cytotoxic copper catalyst, making it even more suitable for applications in living systems. nih.gov
Contextualizing "N-(acid-PEG24)-N-bis(PEG3-azide)" within Contemporary Research Toolsets
"N-(acid-PEG24)-N-bis(PEG3-azide)" is a sophisticated tool that sits (B43327) at the intersection of PEGylation technology and click chemistry. Its heterobifunctional and branched nature makes it highly valuable for the construction of well-defined, multifunctional biomaterials and therapeutics. jenkemusa.comaxispharm.com For instance, in the development of ADCs, the carboxylic acid could be used to attach the linker to an antibody, while the two azide groups could be used to "click" on two molecules of a cytotoxic drug, thereby achieving a precise DAR of 2. purepeg.com
This linker is also well-suited for applications in drug delivery, where it can be used to create targeted nanoparticles or other drug carriers. The carboxylic acid could anchor the linker to a nanoparticle surface, and the azide groups could be used to attach targeting ligands (e.g., peptides or small molecules) and/or imaging agents. The long PEG24 chain would provide a hydrophilic corona, improving the stability and biocompatibility of the nanoparticle. Such precise control over the composition and architecture of biomaterials is crucial for advancing research in diagnostics, therapeutics, and materials science. biochempeg.com
Properties
Molecular Formula |
C67H133N7O32 |
|---|---|
Molecular Weight |
1548.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-22-16-80-10-4-74(5-11-81-17-23-85-21-15-79-9-3-71-73-69)6-12-82-18-24-86-26-28-88-30-32-90-34-36-92-38-40-94-42-44-96-46-48-98-50-52-100-54-56-102-58-60-104-62-64-106-66-65-105-63-61-103-59-57-101-55-53-99-51-49-97-47-45-95-43-41-93-39-37-91-35-33-89-31-29-87-27-25-83-19-13-77-7-1-67(75)76/h1-66H2,(H,75,76) |
InChI Key |
LCYPYNCXKBLGQL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of N Acid Peg24 N Bis Peg3 Azide
Synthetic Pathways for Branched Polyethylene (B3416737) Glycol Scaffolds
The creation of branched PEG scaffolds is a cornerstone in the synthesis of molecules like N-(acid-PEG24)-N-bis(PEG3-azide). These structures offer a "Y-shaped" or multi-arm configuration, which can provide advantages such as increased payload capacity and improved steric shielding in biomedical applications. axispharm.comidosi.org
Several methods are employed for synthesizing branched PEGs:
Anionic Polymerization: This is a common and well-controlled method for producing PEGs with defined molecular weights and functionalities. rsc.org It often involves using a multifunctional initiator, such as trimethylolpropane (B17298) allyl ether, from which the ethylene (B1197577) oxide monomers can polymerize outwards, forming the branched structure. rsc.org
Step-Growth Polymerization: This approach involves reacting bifunctional PEG monomers with a multifunctional linker. For example, PEGs with two reactive end groups can be reacted with a trifunctional linker to create a branched polymer.
Grafting onto a Core Molecule: A pre-formed core molecule with multiple reactive sites can be used to graft PEG chains. For instance, amino acids like L-lysine can serve as a branching point, where PEG chains are attached to its amino groups. google.com
The synthesis of these branched scaffolds is often followed by purification techniques like gel filtration chromatography to isolate the desired branched product. google.com
Functional Group Introduction: Carboxylic Acid and Azide (B81097) Moieties
Following the creation of the branched PEG scaffold, the specific functional groups—a carboxylic acid and two azide groups—are introduced. This functionalization is what makes the molecule a versatile linker.
Methodologies for Terminal Carboxylic Acid Installation
Introducing a terminal carboxylic acid onto a PEG chain is a critical step. Common strategies include:
Oxidation of a Terminal Hydroxyl Group: The primary hydroxyl group at the end of a PEG chain can be oxidized to a carboxylic acid. google.com However, this method requires careful control to avoid cleavage of the PEG's ether bonds. google.com
Reaction with an Anhydride: A common method involves reacting the terminal hydroxyl group of the PEG with an anhydride, such as succinic anhydride, to introduce a carboxylic acid functionality.
Using a Protected Carboxylic Acid Initiator: The PEG chain can be polymerized from an initiator that already contains a protected carboxylic acid group. After polymerization, the protecting group is removed to reveal the free carboxylic acid.
Carbodiimide-mediated coupling: A strategy for attaching PEG to carboxylic groups of proteins involves using O,O-bis-(2-aminopropyl)polyethylene glycol and a carbodiimide (B86325)/N-hydroxysuccinimide-mediated reaction. nih.gov
It's important to choose a method that is efficient and avoids side reactions. For instance, some oxidation methods can be harsh and lead to the degradation of the PEG chain. google.com
Strategies for Terminal Azide Group Incorporation
The azide groups are typically introduced at the termini of the other PEG arms. The most common method is through the conversion of a terminal hydroxyl group. This is often a two-step process:
Activation of the Hydroxyl Group: The terminal hydroxyl group is first converted into a better leaving group. This is commonly achieved by reacting the PEG-OH with mesyl chloride or tosyl chloride to form a PEG-mesylate or PEG-tosylate, respectively.
Nucleophilic Substitution with Azide: The resulting PEG-mesylate or PEG-tosylate is then reacted with an azide salt, such as sodium azide (NaN3), in a nucleophilic substitution reaction. nih.gov The azide ion displaces the mesylate or tosylate group, resulting in the formation of the terminal azide (PEG-N3). nih.gov
This method is generally efficient and allows for the clean conversion of hydroxyl groups to azides. nih.gov The azide functionality is particularly useful for "click chemistry" reactions, which are highly efficient and specific. biochempeg.comnih.gov
Purification and Characterization Considerations in Synthetic Route Development
The successful synthesis of N-(acid-PEG24)-N-bis(PEG3-azide) relies heavily on rigorous purification and characterization at each step. rsc.orgnih.gov Due to the polymeric nature of PEGs, products are often a mixture of molecules with varying chain lengths (polydispersity). rsc.org
Purification Techniques:
Size Exclusion Chromatography (SEC): This is a key technique for separating PEG derivatives based on their molecular size, allowing for the isolation of the desired branched product from unreacted starting materials or side products. rsc.org
Ion Exchange Chromatography: This method is particularly useful for purifying molecules with charged groups, such as the terminal carboxylic acid, and can help to separate the desired product from non-functionalized or incompletely functionalized PEGs. nih.gov
Dialysis and Precipitation: These techniques are often used for the initial purification and to remove low molecular weight impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is valuable for purifying PEGylated molecules due to the increased hydrophobicity they exhibit compared to their unreacted counterparts. nih.gov
Characterization Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the synthesized molecules. It provides information about the presence and location of the functional groups (e.g., the protons adjacent to the azide and carboxylic acid groups) and the repeating ethylene glycol units. rsc.orgrsc.org
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are crucial for determining the molecular weight and confirming the successful attachment of the functional groups. rsc.orgnih.govrsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups, such as the azide (N₃) and carbonyl (C=O) groups. rsc.org
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution (polydispersity index, PDI) of the PEG polymers. nih.gov
A combination of these purification and characterization techniques is necessary to ensure the high purity and structural integrity of the final N-(acid-PEG24)-N-bis(PEG3-azide) product. rsc.orgnih.govrsc.org
Custom Synthesis and Structural Modifications of "N-(acid-PEG24)-N-bis(PEG3-azide)" Derivatives
The versatility of PEG chemistry allows for the custom synthesis and structural modification of derivatives based on the N-(acid-PEG24)-N-bis(PEG3-azide) scaffold. broadpharm.com This enables the fine-tuning of the molecule's properties for specific applications.
Tailoring PEG Chain Lengths and Branching Patterns
Impact of PEG Chain Length:
| Property | Effect of Increasing Chain Length |
| Solubility | Generally increases with longer PEG chains. |
| Hydrodynamic Volume | Increases, which can lead to longer circulation times in vivo. |
| Flexibility | Shorter chains result in more flexibility. youtube.com |
| Crystallinity | Longer chains can lead to higher crystallinity and melting points. youtube.com |
| Mechanical Properties | Can affect tensile strength and elasticity. nih.gov |
Interactive Data Table: Effect of PEG Chain Length on Properties
Modifying Branching Patterns:
While N-(acid-PEG24)-N-bis(PEG3-azide) has a specific "Y-shaped" architecture, more complex branching patterns can also be synthesized. This includes creating multi-arm or dendritic PEGs with a higher number of functional groups. These highly branched structures can offer even greater payload capacity and more complex conjugation possibilities. The synthesis of such structures often involves using initiators or linkers with a higher number of reactive sites.
The ability to customize these structural features is a key advantage of PEG-based linkers, allowing for the rational design of molecules with optimized properties for applications in drug delivery, diagnostics, and other areas of biotechnology. nih.gov
Reactive Chemical Linkages and Mechanistic Considerations for N Acid Peg24 N Bis Peg3 Azide
Carboxylic Acid Reactivity for Amide Bond Formationnih.govresearchgate.netwikipedia.org
The terminal carboxylic acid on the N-(acid-PEG24)-N-bis(PEG3-azide) molecule provides a reactive handle for the formation of stable amide bonds with primary amine groups. biocompare.combroadpharm.com This reaction is a cornerstone of bioconjugation, allowing for the covalent attachment of the PEG linker to proteins, peptides, and other amine-containing biomolecules. thermofisher.combroadpharm.com However, the direct reaction between a carboxylic acid and an amine is generally inefficient as the basic amine tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orgchemistrysteps.com Therefore, activation of the carboxylic acid is necessary to facilitate amide bond formation. researchgate.netmdpi.com
Activation Reagents (e.g., EDC, HATU, DCC) and Reaction Optimizationnih.govresearchgate.netwikipedia.orgbroadpharm.com
Several coupling reagents are commonly employed to activate the carboxylic acid group for efficient amide bond formation. researchgate.netbroadpharm.com These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine nucleophile. chemistrysteps.com
Carbodiimides , such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used activating agents. libretexts.orgchemistrysteps.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comfishersci.co.uk This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. libretexts.org EDC is particularly advantageous for reactions in aqueous solutions as both the reagent and its urea (B33335) byproduct are water-soluble, simplifying purification. peptide.comaxispharm.com DCC, on the other hand, forms a urea byproduct that is insoluble in most organic solvents, which can be beneficial for easy removal in solution-phase synthesis. libretexts.orgpeptide.com For optimal efficiency, EDC-mediated couplings are often performed under acidic conditions (pH 4.5). axispharm.com
Uronium/aminium-based reagents , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer another effective method for carboxylic acid activation. peptide.comfishersci.co.uk HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, like diisopropylethylamine (DIEA), to form an activated ester that readily reacts with amines. fishersci.co.uk HATU is known for its high coupling efficiency and reduced rates of racemization, particularly in peptide synthesis. peptide.com
Reaction optimization often involves the addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). researchgate.netfishersci.co.uk These additives can react with the activated carboxylic acid intermediate to form a more stable, yet still reactive, activated ester. This two-step activation process can minimize side reactions and racemization. fishersci.co.uk The choice of solvent, temperature, and stoichiometry of reagents also plays a crucial role in maximizing the yield and purity of the final conjugate. fishersci.co.ukaxispharm.com
Table 1: Common Activation Reagents for Amide Bond Formation
| Reagent Class | Example Reagents | Mechanism of Action | Key Features |
| Carbodiimides | EDC, DCC | Forms a highly reactive O-acylisourea intermediate. chemistrysteps.comfishersci.co.uk | EDC is water-soluble, suitable for aqueous reactions; DCC's byproduct is insoluble in many organic solvents. peptide.comaxispharm.com |
| Uronium/Aminium | HATU | Forms a reactive activated ester in the presence of a base. fishersci.co.uk | High coupling efficiency and reduced racemization. peptide.com |
| Additives | HOBt, HOAt | Forms a more stable activated ester to minimize side reactions. fishersci.co.uk | Often used in conjunction with carbodiimides or uronium reagents. fishersci.co.uk |
Substrate Scope for Amine-Containing Biomoleculesresearchgate.netwikipedia.orgnih.govinterchim.fr
The activated carboxylic acid of N-(acid-PEG24)-N-bis(PEG3-azide) can react with a wide range of amine-containing biomolecules. broadpharm.com This versatility makes it a valuable tool for PEGylation, a process that can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. thermofisher.com
Common substrates for this conjugation chemistry include:
Proteins and Peptides: The primary amine groups of lysine (B10760008) residues and the N-terminal amine are common targets for PEGylation. thermofisher.combroadpharm.comjenkemusa.com
Antibodies: Site-specific conjugation to antibodies can be achieved by targeting accessible amine groups. broadpharm.com
Oligonucleotides: Amino-modified oligonucleotides can be conjugated for various applications in diagnostics and therapeutics.
Small Molecules: Drugs and imaging agents containing primary or secondary amine functionalities can be modified with the PEG linker.
The hydrophilic nature of the PEG chain can enhance the solubility and stability of the conjugated biomolecule, reduce its immunogenicity, and prolong its circulation time in vivo. thermofisher.com
Azide (B81097) Reactivity in Click Chemistry Paradigmsthermofisher.comnih.govresearchgate.netwikipedia.orgaxispharm.comnih.govbocsci.comacs.orgorganic-chemistry.orgrsc.orgacs.org
The two azide groups on N-(acid-PEG24)-N-bis(PEG3-azide) are key functionalities for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. wikipedia.orgorganic-chemistry.org The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govinterchim.fr
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with "N-(acid-PEG24)-N-bis(PEG3-azide)"thermofisher.comaxispharm.comnih.govrsc.org
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net This reaction is exceptionally robust, proceeding under mild conditions, often in aqueous environments, and with a high tolerance for various functional groups. nih.govorganic-chemistry.org The presence of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. nih.govorganic-chemistry.org
The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. researchgate.netnih.gov Computational studies suggest that dinuclear copper species may be involved, leading to more active catalytic systems. acs.orgacs.orgnih.gov
Catalyst Systems and Ligand Effects
The efficiency of the CuAAC reaction is highly dependent on the catalyst system used. While copper(I) is the active catalytic species, it is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. interchim.frmdpi.com
Ligands play a critical role in stabilizing the copper(I) oxidation state, preventing disproportionation, and accelerating the reaction rate. rsc.orgnih.gov A variety of ligands have been developed and can be broadly categorized:
Nitrogen-based Ligands: Tris(triazolylmethyl)amine ligands, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivative THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are widely used to accelerate CuAAC reactions. nih.govinterchim.fr Other nitrogen-containing ligands like tris(pyridylmethyl)amines and those based on benzimidazoles have also been shown to be effective. nih.gov The structure of the ligand, including the chelate arm length and steric hindrance, can significantly impact the reactivity of the copper(I) complex. rsc.org
Phosphine Ligands: Ligands such as Cu(PPh₃)₃Br are often used in organic solvents where cuprous salts have limited solubility. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: Copper(I) complexes with NHC ligands have demonstrated high catalytic activity, particularly under solvent-free conditions. nih.govacs.org
The choice of ligand can influence the reaction kinetics and even the regioselectivity of the cycloaddition. nih.govnih.gov For instance, while CuAAC typically yields the 1,4-regioisomer, ruthenium-based catalysts can selectively produce the 1,5-regioisomer. nih.gov
Table 2: Representative Ligands for CuAAC Reactions
| Ligand Class | Example Ligand | Key Characteristics |
| Nitrogen-based (Triazole) | THPTA | Water-soluble, widely used for bioconjugation in aqueous media. interchim.fr |
| Nitrogen-based (Pyridine/Benzimidazole) | Tris(pyridylmethyl)amine | Accelerates CuAAC, but can be inhibitory in excess under certain conditions. nih.gov |
| Phosphine | P(OEt)₃ | Used in organic solvents to improve catalyst solubility. nih.gov |
| N-Heterocyclic Carbene (NHC) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Highly active, especially in neat or organic solvent conditions. nih.govacs.org |
Reaction Kinetics and Efficiency in Aqueous Media
The CuAAC reaction is notably efficient in aqueous media, a key advantage for bioconjugation applications. mdpi.comresearchgate.net The reaction is generally insensitive to pH over a broad range (typically 4-12) and can be performed at ambient temperature. interchim.frorganic-chemistry.org The kinetics of the reaction are influenced by several factors, including the concentration of reactants, the nature of the copper catalyst and ligand, and the solvent system. researchgate.netnih.gov
The presence of PEG chains, such as in N-(acid-PEG24)-N-bis(PEG3-azide), can further enhance the reaction kinetics in aqueous solutions. PEG can act as a phase-transfer catalyst and stabilize the copper(I) species, protecting it from oxidation. mdpi.comresearchgate.net Some studies have even utilized PEG as a solvent for CuAAC reactions, demonstrating its beneficial effect on reaction efficiency. mdpi.comresearchgate.net
The efficiency of CuAAC allows for the rapid and specific labeling of biomolecules. For example, peptides modified with an alkyne group can be efficiently conjugated to azide-containing molecules like N-(acid-PEG24)-N-bis(PEG3-azide) with conversions often exceeding 95%. nih.gov The high efficiency and mild conditions of CuAAC make it a powerful tool for constructing complex molecular architectures for a wide array of applications in medicine and materials science. wikipedia.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) Derivatives
SPAAC is a cornerstone of copper-free click chemistry, relying on the high ring strain of cyclooctyne (B158145) derivatives like Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) to achieve rapid cycloaddition with azides. nih.govresearchgate.net The reaction proceeds efficiently under mild, physiological conditions, a significant advantage for bioconjugation. biocompare.comlumiprobe.com The azide groups of N-(acid-PEG24)-N-bis(PEG3-azide) readily react with DBCO or BCN moieties that have been incorporated into other molecules, such as proteins or nucleic acids, to form stable covalent bonds. broadpharm.com
General second-order rate constants for SPAAC reactions between azides and various cyclooctynes are presented in the table below. These values illustrate the typical reaction speeds, which can be influenced by the specific structure of both the azide and the cyclooctyne.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Azide-functionalized peptide and DBCO-PEG | Not specified | precisepeg.com |
| Benzyl azide and various cyclooctynes | Not specified | nih.gov |
Reaction times for SPAAC can vary from minutes to hours depending on the concentration of the reactants and the specific reagents used. creative-biolabs.com
The biocompatibility of N-(acid-PEG24)-N-bis(PEG3-azide) is largely attributed to its polyethylene (B3416737) glycol (PEG) backbone. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer widely used in biomedical applications to improve the solubility and pharmacokinetic properties of conjugated molecules. nih.govaxispharm.com The absence of a copper catalyst in SPAAC further enhances the biocompatibility of conjugation strategies utilizing this compound. biocompare.com
While direct in vitro cytotoxicity data for N-(acid-PEG24)-N-bis(PEG3-azide) is not available, studies on various PEG derivatives suggest that their toxicity is generally low. axispharm.commdpi.com However, the cytotoxicity can be influenced by the molecular weight and the nature of the end groups of the PEG chains. mdpi.com
The bioorthogonality of the azide groups ensures that they react selectively with their alkyne partners (DBCO or BCN) without cross-reacting with other functional groups present in complex biological environments. biocompare.comlumiprobe.com This specificity is crucial for the precise labeling and tracking of biomolecules in vitro.
Orthogonal Reactivity Design for Sequential Conjugation Steps
The structure of N-(acid-PEG24)-N-bis(PEG3-azide), featuring two azide groups and a terminal carboxylic acid, allows for orthogonal and sequential conjugation strategies. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. biocompare.com This provides an initial point of attachment to a biomolecule.
Subsequently, the two azide groups can be utilized in copper-free click chemistry reactions. The presence of two azide moieties offers the potential for creating branched or cross-linked structures. For instance, after conjugating the acid terminus to a primary amine on a surface or a large biomolecule, the two azide groups can then react with two separate alkyne-modified molecules. This approach is valuable for the development of multivalent constructs, such as those used in targeted drug delivery or for creating complex biomaterials. nih.govresearchgate.net The ability to perform these reactions sequentially with high selectivity is a key advantage of this type of linker.
Influences of PEG Length and Branching on Reaction Efficiency and Accessibility
The branched structure, with two PEG3-azide arms, provides multiple points for subsequent conjugation. This branching can increase the local concentration of reactive azide groups, potentially enhancing the efficiency of cross-linking or the attachment of multiple molecules. broadpharm.com However, the branching and the length of the PEG chains can also introduce steric hindrance, which might affect the accessibility of the azide groups to their reaction partners. nih.gov Studies on other branched PEG structures have shown that while they can offer advantages in terms of payload capacity, they may also lead to a more pronounced decrease in the biological activity of the conjugated molecule compared to linear PEGs. nih.gov The specific architecture of the PEG linker, including its length and branching pattern, is therefore a critical design parameter that needs to be optimized for each specific application to balance the desired improvements in physical properties with the potential for reduced reaction efficiency or biological function. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| N-(acid-PEG24)-N-bis(PEG3-azide) | |
| Dibenzocyclooctyne (DBCO) | |
| Bicyclononyne (BCN) | |
| Polyethylene glycol (PEG) | |
| DBCO-PEG |
Applications of N Acid Peg24 N Bis Peg3 Azide in Targeted Research Domains
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. nih.gov A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govjenkemusa.com The linker is a crucial component, as its composition and length significantly influence the physicochemical properties and biological activity of the PROTAC. nih.govnih.gov
Role of "N-(acid-PEG24)-N-bis(PEG3-azide)" as a PROTAC Linker
N-(acid-PEG24)-N-bis(PEG3-azide) serves as a versatile linker scaffold in the modular synthesis of PROTACs. jenkemusa.com Its key attributes include:
Bifunctionality: The carboxylic acid group provides a reactive handle for conjugation to a ligand targeting a protein of interest (POI), while the azide (B81097) groups are amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for attachment to an E3 ligase ligand. nih.govprecisepeg.com This modular approach facilitates the rapid assembly of PROTAC libraries with diverse POI and E3 ligase ligands. nih.gov
PEGylation Benefits: The long PEG24 chain imparts favorable properties to the resulting PROTAC molecule. jenkemusa.comprecisepeg.com Polyethylene (B3416737) glycol is known to enhance water solubility, which can improve the handling and bioavailability of the PROTAC in aqueous research environments. jenkemusa.comprecisepeg.com The flexibility of the PEG chain allows the two ends of the PROTAC to adopt multiple conformations, increasing the likelihood of forming a stable and productive ternary complex between the target protein and the E3 ligase. musechem.com
The general scheme for synthesizing a PROTAC using this linker involves first coupling the carboxylic acid of N-(acid-PEG24)-N-bis(PEG3-azide) to an amine-containing POI ligand via standard amide bond formation. Subsequently, the azide-terminated end of the linker is reacted with an alkyne-functionalized E3 ligase ligand through a click reaction to yield the final PROTAC.
Linker Length and Flexibility Optimization in PROTAC Development for in vitro Target Degradation Studies
The length and flexibility of the linker are critical parameters that must be optimized for each specific target protein and E3 ligase pair to achieve efficient target degradation in vitro. nih.gov
Impact of Linker Length: If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex. nih.gov Conversely, an excessively long linker might lead to unproductive binding modes or an inability to bring the two proteins into the close proximity required for efficient ubiquitination. nih.govresearchgate.net Research has shown a significant correlation between linker length and PROTAC efficacy. sigmaaldrich.comsigmaaldrich.com For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for inducing ER degradation. sigmaaldrich.comsigmaaldrich.com Similarly, for homo-PROTACs targeting the Cereblon (CRBN) E3 ligase, a shorter 8-atom PEG linker was found to be the most effective. nih.gov The N-(acid-PEG24)-N-bis(PEG3-azide) linker, with its extended PEG24 chain, provides a substantial length that can be systematically tailored in research settings to determine the optimal distance for a given protein pair.
Importance of Flexibility: Flexible linkers, such as those based on PEG chains, allow the PROTAC to explore a wider conformational space. musechem.com This "casting a wide net" approach increases the probability of achieving a ternary complex geometry that is conducive to the transfer of ubiquitin from the E3 ligase to the target protein. musechem.com The inherent flexibility of the PEG backbone in N-(acid-PEG24)-N-bis(PEG3-azide) is therefore a key advantage in the rational design of potent PROTACs for in vitro studies. nih.gov
| Linker Feature | Impact on PROTAC Activity (in vitro) | Rationale |
| Length | Directly influences degradation efficiency. Optimal length is target-dependent. | A linker that is too short can cause steric clash, while one that is too long may not facilitate productive ternary complex formation. nih.gov |
| Flexibility | Enhances the probability of forming a stable ternary complex. | Allows the PROTAC to adopt various conformations to find an optimal binding orientation. musechem.com |
| Solubility (from PEG) | Improves aqueous solubility and cell permeability. | Hydrophilic PEG chains counteract the often-hydrophobic nature of the ligands. jenkemusa.comprecisepeg.com |
Impact on E3 Ligase and Target Protein Interactions (in vitro mechanistic studies)
The linker is not merely a passive spacer; it can actively participate in and influence the interactions within the ternary complex. precisepeg.com Mechanistic studies in vitro have revealed that the linker can form specific contacts with either the target protein or the E3 ligase, thereby affecting the stability and cooperativity of the ternary complex. nih.gov
Furthermore, the choice of linker can influence the recruitment of a specific E3 ligase. For instance, the von Hippel-Lindau (VHL) E3 ligase is commonly recruited in PROTAC design. nih.gov The linker's properties, including its length and composition, can impact the positioning of the VHL ligand and, consequently, the efficiency of VHL-mediated target ubiquitination. nih.gov In vitro binding assays and structural biology techniques are often employed to dissect these complex interactions and to guide the rational design of linkers that promote positive cooperativity in ternary complex formation.
Advanced Bioconjugation in in vitro and ex vivo Systems
The unique chemical handles on N-(acid-PEG24)-N-bis(PEG3-azide) make it a valuable reagent for advanced bioconjugation applications beyond PROTACs, particularly for the functionalization of biomolecules in controlled in vitro and ex vivo settings. axispharm.com
Protein and Peptide Functionalization for Biochemical Assays
The ability to selectively modify proteins and peptides is fundamental to many biochemical and biophysical assays. N-(acid-PEG24)-N-bis(PEG3-azide) facilitates the introduction of multiple azide groups onto a protein or peptide of interest.
Methodology: The carboxylic acid group of the linker can be activated and coupled to primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on a protein or peptide. This reaction results in the covalent attachment of the branched PEG-azide moiety.
Applications: Once the protein is "azide-tagged," the azide groups can be used in subsequent click chemistry reactions to attach a wide array of functionalities. precisepeg.comaxispharm.com This includes:
Fluorophores: For use in fluorescence microscopy, flow cytometry, or FRET-based binding assays.
Biotin: For immobilization on streptavidin-coated surfaces or for detection using streptavidin-HRP conjugates in Western blotting or ELISA.
Other small molecules or peptides: To create novel bifunctional probes or to study protein-protein interactions.
The long PEG24 spacer helps to physically separate the attached label from the protein surface, minimizing potential steric hindrance and preserving the native conformation and function of the protein.
Nucleic Acid Labeling and Modification for Molecular Probes
Similar to proteins, nucleic acids (DNA and RNA) can be functionalized using N-(acid-PEG24)-N-bis(PEG3-azide) to create sophisticated molecular probes for various in vitro applications.
Preparation of Multi-functional Probes for Imaging and Detection in Research Settings
The distinct functional groups of N-(acid-PEG24)-N-bis(PEG3-azide) make it an ideal scaffold for the synthesis of multi-functional probes for biological imaging and detection. The carboxylic acid can be readily conjugated to amine-containing molecules, such as targeting ligands or proteins, through stable amide bond formation. axispharm.com Simultaneously, the two azide groups are available for bioorthogonal "click" chemistry reactions, most commonly with alkyne-modified reporter molecules like fluorescent dyes or contrast agents. axispharm.com This tripartite structure allows for the modular assembly of probes with distinct functionalities.
For instance, a targeting moiety, such as a peptide that specifically binds to a receptor overexpressed on cancer cells, can be attached to the acid terminus. Subsequently, two different imaging agents, or a combination of an imaging agent and a therapeutic molecule, can be "clicked" onto the azide groups. This strategy enables the creation of probes for dual-modal imaging (e.g., fluorescence and MRI) or for theranostic applications, where diagnosis and therapy are combined in a single agent. While specific studies detailing the use of N-(acid-PEG24)-N-bis(PEG3-azide) for this purpose are emerging, the fundamental chemistry is well-established with similar heterobifunctional and heterotrifunctional linkers. nih.govnih.gov
Surface Functionalization and Biomaterial Engineering
The hydrophilic and biocompatible nature of the PEG backbone, combined with its reactive termini, makes N-(acid-PEG24)-N-bis(PEG3-azide) a valuable tool for modifying the surfaces of nanoparticles and polymers. axispharm.com
Modification of Nanoparticles for Controlled Release Studies
In the realm of drug delivery, nanoparticles are often coated with PEG to enhance their stability, solubility, and circulation time in the body. N-(acid-PEG24)-N-bis(PEG3-azide) offers a sophisticated method for such surface functionalization. The carboxylic acid can be used to anchor the linker to the nanoparticle surface, either through covalent bonding to surface amine groups or via electrostatic interactions. The two azide groups can then be used to attach therapeutic payloads or targeting ligands via click chemistry. This dual-attachment capability can increase the loading capacity of the nanoparticle and allow for the co-delivery of different therapeutic agents. The long PEG24 chain serves to shield the nanoparticle from the immune system, a "stealth" effect that prolongs its circulation and allows for more effective accumulation at the target site.
Engineering of Polymer Surfaces for Cell Culture and Biosensing Applications
The modification of polymer surfaces is critical for applications in cell culture and biosensing, where controlling protein adsorption and cell adhesion is paramount. N-(acid-PEG24)-N-bis(PEG3-azide) can be grafted onto polymer surfaces to create a biocompatible and functional interface. For cell culture applications, the azide groups can be used to immobilize cell-adhesive peptides (such as RGD) or growth factors, thereby promoting the attachment and proliferation of specific cell types in a controlled manner. sigmaaldrich.com This is particularly useful in creating micropatterned surfaces for studying cell behavior or for tissue engineering applications.
In the context of biosensing, the anti-fouling properties of the PEG chain are highly advantageous, as they prevent the non-specific binding of proteins and other biomolecules from complex samples like blood or serum. researchgate.net This reduces background noise and enhances the sensitivity of the sensor. The azide groups can be used to attach capture probes, such as antibodies or nucleic acids, that specifically bind to the analyte of interest. nih.gov
Development of Hydrogels and Polymeric Scaffolds for Tissue Engineering Research
Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering to mimic the extracellular matrix. The formation of hydrogels often relies on cross-linking reactions, and click chemistry has emerged as a powerful tool for this purpose due to its high efficiency and biocompatibility. researchgate.netnih.gov N-(acid-PEG24)-N-bis(PEG3-azide), with its two azide groups, can act as a cross-linker when mixed with polymers containing alkyne groups. The reaction between the azides and alkynes forms a stable, covalently cross-linked hydrogel network. acs.org
The long, flexible PEG24 chain can influence the mechanical properties of the resulting hydrogel, such as its elasticity and swelling behavior. Furthermore, the carboxylic acid group remains available for further functionalization of the hydrogel, for example, by incorporating growth factors or other bioactive molecules that can guide tissue regeneration. acs.org While the direct use of N-(acid-PEG24)-N-bis(PEG3-azide) in hydrogel formation is a promising area of research, studies with similar multi-arm PEG-azide molecules have demonstrated the feasibility and advantages of this approach. rsc.org
Conjugation in Antibody-Drug Conjugate (ADC) Research Frameworks
Perhaps the most significant application of N-(acid-PEG24)-N-bis(PEG3-azide) is in the field of antibody-drug conjugates (ADCs). axispharm.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC.
Enhancing Drug-to-Antibody Ratio and Homogeneity via Branched Linkers
The drug-to-antibody ratio (DAR) is a key parameter in ADC design, as it determines the amount of drug delivered to the target cell. Traditional ADCs often have a heterogeneous DAR, which can lead to variability in efficacy and toxicity. nih.gov Branched linkers, such as N-(acid-PEG24)-N-bis(PEG3-azide), offer a solution to this problem. rsc.org
| Compound Name |
| N-(acid-PEG24)-N-bis(PEG3-azide) |
| Monomethyl auristatin E (MMAE) |
| Pyrrolobenzodiazepine (PBD) dimer |
| Trastuzumab |
| Research Application | Key Feature of N-(acid-PEG24)-N-bis(PEG3-azide) Utilized | Potential Advantage |
| Multi-functional Probes | Heterotrifunctional (Acid, 2x Azide) | Modular assembly of targeting, imaging, and therapeutic moieties. |
| Nanoparticle Modification | Carboxylic acid for anchoring, PEG for stealth, Azides for payload attachment. | Increased drug loading, prolonged circulation time. |
| Polymer Surface Engineering | PEG for anti-fouling, Azides for biomolecule immobilization. | Controlled cell adhesion, enhanced biosensor sensitivity. |
| Hydrogel Development | Di-azide functionality for cross-linking. | Formation of biocompatible and functional scaffolds for tissue engineering. |
| Antibody-Drug Conjugates | Branched structure for dual payload attachment. | Higher and more homogeneous drug-to-antibody ratio (DAR), improved efficacy. |
Strategies for Site-Specific Conjugation with "N-(acid-PEG24)-N-bis(PEG3-azide)"
The distinct reactivity of the terminal groups on "N-(acid-PEG24)-N-bis(PEG3-azide)" enables highly specific, multi-step conjugation pathways. The carboxylic acid and the two azide groups can be addressed with different chemical reactions, allowing for the precise attachment of multiple, distinct molecules.
The primary strategies for site-specific conjugation involve two main types of reactions:
Amide Bond Formation: The terminal carboxylic acid (-COOH) group can react with primary amine groups (-NH2) found in biomolecules like proteins, peptides, or amine-modified small molecules. biochempeg.com This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt). plos.org The resulting amide bond is highly stable. This allows for the initial, specific attachment of a single amine-containing moiety to the linker.
Azide-Alkyne Cycloaddition (Click Chemistry): The two azide (-N3) groups are primed for "click chemistry," a class of reactions known for high efficiency and specificity. axispharm.com The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring with an alkyne-functionalized molecule. rsc.org Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), eliminating the need for a potentially cytotoxic copper catalyst. broadpharm.com
This dual reactivity allows for a modular approach. For instance, a researcher could first conjugate an antibody to the acid group and then use the two azide groups to attach two copies of a therapeutic agent or imaging molecule. nih.gov This creates a precisely defined structure with a specific drug-to-antibody ratio, which is crucial in fields like antibody-drug conjugate (ADC) development. broadpharm.comaxispharm.com The branched nature of the linker, providing two azide groups, facilitates an increase in the payload capacity of the final conjugate. broadpharm.comaxispharm.com
| Functional Group | Reactive Partner | Reaction Type | Key Activators/Catalysts | Resulting Bond |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Primary Amine (-NH2) | Amide Bond Formation / Acylation | EDC, NHS, HATU, DCC | Amide (-CO-NH-) |
| Azide (-N3) | Terminal Alkyne | CuAAC Click Chemistry | Copper(I) source (e.g., CuSO4/sodium ascorbate) | 1,2,3-Triazole |
| Azide (-N3) | Strained Alkyne (e.g., DBCO, BCN) | SPAAC Click Chemistry | None (Strain-promoted) | 1,2,3-Triazole |
Ligand and Polypeptide Synthesis Support Architectures
The "N-(acid-PEG24)-N-bis(PEG3-azide)" linker serves as a versatile scaffold in the synthesis of complex ligands and polypeptides. biochempeg.com Its defined structure allows it to act as a central core from which different molecular components can be built outwards, creating precisely organized architectures.
In polypeptide synthesis, the linker can be used to create branched or multi-functional peptide structures. biochempeg.com For example, the acid group can be anchored to a solid support or to an initial amino acid. Subsequently, two different peptide chains, each modified with an alkyne group, can be "clicked" onto the azide terminals. This methodology allows for the synthesis of Y-shaped or "dual-warhead" peptides, where each branch can have a different sequence and, therefore, a different biological function. This is particularly relevant in creating bi-specific ligands that can engage two different cellular receptors simultaneously. nih.gov
Similarly, in ligand development for targeted therapies, this linker can be used to assemble multi-component systems. A typical architecture might involve:
Component 1 (Targeting Moiety): A molecule with high affinity for a specific biological target (e.g., a receptor on a cancer cell) is conjugated to the acid group. nih.gov
Component 2 & 3 (Payload): Two molecules of a therapeutic agent or an imaging probe are attached to the azide groups. nih.gov
This modular assembly creates a single, integrated molecular entity where the PEG chains provide solubility and biocompatibility, the targeting moiety directs the construct to the desired location, and the dual payloads enhance efficacy. axispharm.com
Research into Graft Polymer Compounds
"N-(acid-PEG24)-N-bis(PEG3-azide)" and similar heterobifunctional or heterotrifunctional PEG linkers are instrumental in the synthesis of well-defined graft copolymers. biochempeg.comresearchgate.net Graft copolymers consist of a primary polymer "backbone" with secondary polymer chains "grafted" onto it. The properties of these materials depend heavily on the length and density of the grafted chains, making precise synthesis methods crucial. researchgate.net
The "grafting onto" strategy is particularly well-suited for this linker. rsc.org In this approach, a pre-existing polymer backbone is functionalized with reactive sites that are complementary to the linker's ends. For instance, a polymer backbone could be synthesized with multiple alkyne groups along its chain. The "N-(acid-PEG24)-N-bis(PEG3-azide)" linker, potentially with a molecule already attached to its acid group, can then be grafted onto the backbone via azide-alkyne click chemistry. rsc.org
This creates a structure where the long PEG24 chain acts as a grafted side chain, imparting properties like hydrophilicity and resistance to protein adhesion (an "antibiofouling" effect). axispharm.commdpi.com The two azide groups (or the single acid group, depending on the synthetic route) remain available for further functionalization, leading to highly complex, multi-functional polymer architectures. Research in this area focuses on creating materials for biomedical applications, such as surface coatings for medical devices to prevent biofouling or as self-assembling structures for drug delivery nanoparticles. mdpi.comnih.gov
Analytical and Spectroscopic Characterization of N Acid Peg24 N Bis Peg3 Azide Conjugates
Spectroscopic Confirmation of Conjugation Success (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for verifying the covalent attachment of N-(acid-PEG24)-N-bis(PEG3-azide) to target molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose, providing detailed structural and molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the qualitative and quantitative analysis of PEG derivatives. In the case of N-(acid-PEG24)-N-bis(PEG3-azide) conjugates, ¹H NMR is particularly informative. The characteristic signals of the PEG backbone, typically observed in the range of 3.5-3.7 ppm, will be present. The successful conjugation via the azide (B81097) groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a triazole ring will result in the appearance of a new, distinct proton signal for the triazole ring, typically downfield from the PEG manifold. nih.gov Similarly, conjugation through the carboxylic acid group to form an amide bond will lead to characteristic shifts in the signals of adjacent methylene (B1212753) groups. The integration of these signals relative to a known internal standard or to the PEG backbone signals can provide a quantitative measure of conjugation efficiency. nih.gov
Mass Spectrometry (MS) provides an orthogonal approach to confirm conjugation by determining the molecular weight of the resulting conjugate. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed. The mass spectrum of a successful conjugate will show a clear increase in molecular weight corresponding to the addition of the N-(acid-PEG24)-N-bis(PEG3-azide) linker and any attached molecules. The high resolution of modern mass spectrometers can often resolve the individual PEG oligomers, providing a detailed profile of the conjugate's mass distribution.
| Technique | Information Provided | Typical Observations for Conjugates |
| ¹H NMR | Structural confirmation, functional group conversion | Appearance of new signals (e.g., triazole proton), shifts in existing signals adjacent to the linkage. |
| Mass Spectrometry | Molecular weight confirmation, heterogeneity assessment | Increase in molecular weight corresponding to the mass of the linker and attached molecule(s). |
Chromatographic Methods for Purity Assessment and Conjugate Separation
Chromatographic techniques are essential for assessing the purity of N-(acid-PEG24)-N-bis(PEG3-azide) conjugates and for separating the desired product from unreacted starting materials and side products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of PEGylated molecules. Reversed-phase HPLC (RP-HPLC) is often used to separate the more hydrophobic conjugate from the more hydrophilic unreacted PEG linker. The choice of column, mobile phase, and gradient conditions is critical and must be optimized for each specific conjugate.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This technique is particularly useful for separating the higher molecular weight conjugate from the smaller, unreacted N-(acid-PEG24)-N-bis(PEG3-azide) linker and other low molecular weight impurities. SEC can also provide information about the aggregation state of the conjugate.
| Chromatographic Method | Principle of Separation | Application in Conjugate Analysis |
| Reversed-Phase HPLC (RP-HPLC) | Polarity | Purity assessment, separation of conjugate from unreacted linker based on hydrophobicity differences. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Purity assessment, removal of unreacted linker and aggregates, estimation of molecular size. |
Biophysical Techniques for Characterizing Hydrodynamic Properties of PEGylated Constructs
The attachment of a PEG linker like N-(acid-PEG24)-N-bis(PEG3-azide) can significantly alter the hydrodynamic properties of the parent molecule. Understanding these changes is crucial, especially for therapeutic applications.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter (Dh) of molecules and particles in solution. By comparing the Dh of the unconjugated molecule to that of the conjugate, the impact of PEGylation on size can be quantified. This information is valuable for assessing the conformational changes and the effective "shielding" provided by the PEG chains.
Analytical Ultracentrifugation (AUC) provides detailed information about the sedimentation behavior of macromolecules in solution. From sedimentation velocity experiments, one can determine the sedimentation coefficient, which is related to the mass and shape of the molecule. AUC can be used to assess the homogeneity of the conjugate preparation and to detect the presence of aggregates.
Quantitative Analysis of Functional Group Conversion Efficiency
Quantifying the efficiency of the conjugation reaction is critical for ensuring product consistency and for understanding the reaction stoichiometry.
The conversion of the azide and carboxylic acid groups can be monitored and quantified using several methods. As mentioned in section 5.1, ¹H NMR can be used to quantify the degree of azide incorporation by comparing the integration of the triazole proton signal to a reference signal. nih.gov For the carboxylic acid group, derivatization with a fluorescent or UV-active tag followed by HPLC analysis can be a sensitive method for quantification.
Furthermore, for reactions involving the azide groups, the disappearance of the characteristic azide stretch in the Infrared (IR) spectrum (typically around 2100 cm⁻¹) can provide a qualitative and sometimes semi-quantitative measure of reaction completion.
A "click-to" coupling approach, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been shown to be quantitative for coupling molecules to azide-functionalized branched polymers. nih.gov This high efficiency is a key advantage of using azide-functionalized linkers like N-(acid-PEG24)-N-bis(PEG3-azide) .
| Functional Group | Analytical Method for Quantifying Conversion | Principle |
| Azide | ¹H NMR | Integration of the newly formed triazole proton signal relative to a reference. |
| Azide | Infrared (IR) Spectroscopy | Disappearance of the azide vibrational stretch. |
| Carboxylic Acid | HPLC after derivatization | Quantification of the unreacted acid via reaction with a labeled probe. |
Theoretical and Computational Approaches in Linker Design and Application
Molecular Modeling of "N-(acid-PEG24)-N-bis(PEG3-azide)" Conformation and Flexibility
Molecular dynamics (MD) simulations are a powerful tool for investigating the three-dimensional structure and dynamic behavior of branched polyethylene (B3416737) glycol (PEG) linkers like "N-(acid-PEG24)-N-bis(PEG3-azide)". mdpi.comresearchgate.net These simulations can be performed using both all-atom and coarse-grained models, each offering distinct advantages. All-atom simulations provide a high level of detail, capturing specific interactions between the linker and its environment, while coarse-grained models allow for the study of larger systems and longer timescales. mdpi.com
Table 1: Computational Parameters for Modeling PEG Linker Conformation
| Parameter | Description | Relevance to "N-(acid-PEG24)-N-bis(PEG3-azide)" |
| Force Field | A set of parameters used to calculate the potential energy of a system of atoms or molecules. | Determines the accuracy of the simulated conformations and interactions. |
| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Influences the hydration and overall conformation of the hydrophilic PEG chains. |
| Simulation Time | The duration of the molecular dynamics simulation. | Must be sufficient to sample a representative range of the linker's conformational space. |
| Temperature and Pressure | Thermodynamic conditions of the simulation. | Affect the kinetic energy and volume of the system, influencing linker dynamics. |
Computational Prediction of Reactivity and Conjugation Yields
The two azide (B81097) groups in "N-(acid-PEG24)-N-bis(PEG3-azide)" are designed for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). adcreviews.combroadpharm.com Computational methods, particularly density functional theory (DFT), can be employed to predict the reactivity of these azide groups.
DFT calculations can determine the activation energy barriers for the cycloaddition reaction, providing a quantitative measure of reaction kinetics. nih.govacs.org For CuAAC, computational models can elucidate the mechanism of catalysis, including the role of the copper catalyst in lowering the activation energy. acs.orgwikipedia.org The electronic properties of the azide and alkyne reaction partners, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are key determinants of reactivity and can be readily calculated. nih.gov
Table 2: Factors Influencing Predicted Reactivity and Yield
| Factor | Computational Approach | Impact on "N-(acid-PEG24)-N-bis(PEG3-azide)" |
| Electronic Effects | DFT, HOMO/LUMO analysis | The electron-withdrawing or -donating nature of substituents near the azide can modulate its reactivity. |
| Steric Hindrance | Molecular modeling, conformational analysis | The long PEG24 chain and the branched structure may sterically hinder the approach of a reaction partner to the azide groups. |
| Linker Flexibility | Molecular dynamics simulations | A flexible linker can more easily adopt a conformation suitable for reaction, potentially increasing the effective concentration of the reactive ends. |
| Solvent Effects | Implicit or explicit solvent models in simulations | The polarity and hydrogen-bonding capacity of the solvent can influence the transition state energy of the conjugation reaction. |
Simulation of "N-(acid-PEG24)-N-bis(PEG3-azide)" in Complex Biological Environments
Understanding the behavior of "N-(acid-PEG24)-N-bis(PEG3-azide)" when conjugated to a biomolecule, such as an antibody, in a physiological environment is crucial for its successful application. Molecular simulations can provide atomic-level insights into these complex systems. mdpi.comnih.gov
When conjugated to a protein, the flexible PEG chains of the linker can interact with the protein surface and the surrounding solvent. nih.gov MD simulations can be used to study the "stealth" effect of the PEG chains, which is their ability to shield the conjugated protein from recognition by the immune system and proteolytic enzymes. nih.govfigshare.com The simulations can also reveal how the linker affects the structure and function of the protein to which it is attached. frontiersin.org
The interactions of the PEGylated conjugate with other biological components, such as cell membranes and other proteins, can also be simulated. nih.gov These simulations can help predict the bioavailability, circulation half-life, and targeting efficiency of the final conjugate. For instance, simulations can show how the PEG linker influences the binding of an antibody-drug conjugate to its target receptor on a cancer cell.
Rational Design Principles for Novel Branched PEG Linkers
The insights gained from theoretical and computational studies of linkers like "N-(acid-PEG24)-N-bis(PEG3-azide)" inform the rational design of new and improved branched PEG linkers. nih.govnih.gov The goal is to create linkers with optimized properties for specific applications.
Key design principles include:
Optimizing Reactive Groups: Computational predictions of reactivity can guide the selection of the most efficient and selective conjugation chemistries for a given application. The placement and accessibility of the reactive groups are also critical design considerations. adcreviews.comoup.com
Controlling Drug-to-Antibody Ratio (DAR): Branched linkers inherently allow for the attachment of multiple payload molecules, leading to a higher DAR. broadpharm.com Computational modeling can help in designing linkers that can accommodate multiple drugs without causing aggregation or compromising the antibody's function.
Minimizing Immunogenicity: The ability of PEG to reduce the immunogenicity of conjugated biomolecules is a key advantage. researchgate.net Simulations can help in designing PEG architectures that provide optimal shielding of the protein surface.
By integrating computational modeling with synthetic chemistry and biological evaluation, a new generation of branched PEG linkers with tailored properties can be developed for advanced therapeutic and diagnostic applications.
Future Research Directions and Challenges in Utilizing N Acid Peg24 N Bis Peg3 Azide
Development of Next-Generation Orthogonal Reactions for Multi-functionalization
The two azide (B81097) groups and one carboxylic acid on N-(acid-PEG24)-N-bis(PEG3-azide) provide three points for conjugation. The carboxylic acid can be readily coupled with primary amines using standard carbodiimide (B86325) chemistry, such as EDC or DCC, to form stable amide bonds. biocompare.com The azide groups are prime candidates for "click chemistry," a suite of reactions known for their high efficiency and specificity. precisepeg.com
A significant area of future research lies in the development and application of next-generation orthogonal reactions to enable precise, stepwise functionalization of this linker. While the two azide groups are identical, their sequential reaction with different alkyne-containing molecules in a controlled manner remains a challenge.
Key Research Thrusts:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is highly biocompatible and avoids the cellular toxicity associated with copper catalysts. biochempeg.comnih.gov Research is needed to explore the differential reactivity of the two azide groups on the linker with various strained alkynes, such as DBCO, BCN, or DIFO, to achieve selective mono-functionalization.
Temporally Controlled Reactions: Developing methods to activate the two azide groups at different times would allow for the sequential introduction of two different functionalities. This could involve using protecting groups on one of the azide precursors that can be removed under specific, non-interfering conditions.
Orthogonal Click Chemistries: Expanding the repertoire of click reactions beyond the azide-alkyne cycloaddition will be crucial. For instance, combining SPAAC with other orthogonal reactions, such as the thiol-maleimide Michael addition or thiol-norbornene reactions, could enable the creation of even more complex and multifunctional conjugates from linear precursors. rsc.orgrsc.org
The table below summarizes some potential orthogonal reaction pairings for the multi-functionalization of N-(acid-PEG24)-N-bis(PEG3-azide).
| Functional Group on Linker | Orthogonal Reaction | Reactant | Resulting Linkage |
| Carboxylic Acid | Amide Coupling | Amine | Amide |
| Azide 1 | SPAAC (Copper-free Click) | Strained Alkyne (e.g., DBCO) | Triazole |
| Azide 2 | CuAAC (Copper-catalyzed Click) | Terminal Alkyne | Triazole |
Exploration of Novel Applications in Emerging Fields of Chemical Biology
The trifunctional nature of N-(acid-PEG24)-N-bis(PEG3-azide) makes it an ideal candidate for a range of novel applications in chemical biology, particularly in areas requiring the precise spatial arrangement of multiple components.
Potential Application Areas:
Targeted Drug Delivery: The linker can be used to construct antibody-drug conjugates (ADCs) or other targeted delivery systems. axispharm.com The carboxylic acid could be attached to a targeting ligand (e.g., an antibody or peptide), while the two azide groups could be conjugated to two different therapeutic payloads or a combination of a drug and an imaging agent. axispharm.com
PROTACs and Molecular Glues: In the field of targeted protein degradation, this linker could be used to synthesize proteolysis-targeting chimeras (PROTACs). One arm could bind to a target protein, another to an E3 ligase, and the third could be used to attach a solubilizing group or a fluorescent tag for mechanistic studies. precisepeg.com
Self-Assembling Biomaterials: The ability to attach three different entities allows for the creation of complex self-assembling systems. For example, by conjugating complementary biomolecules to the three arms, researchers could design novel hydrogels, nanoparticles, or other nanostructures with precisely controlled properties for applications in tissue engineering and regenerative medicine. axispharm.com
Fluorescent Labeling and Imaging: The linker can be used to attach multiple fluorescent probes to a biomolecule, potentially enabling advanced imaging techniques like Förster Resonance Energy Transfer (FRET) to study molecular interactions and conformational changes in real-time. axispharm.com
Advancements in Scalable Synthesis for Research and Pre-clinical Development
While N-(acid-PEG24)-N-bis(PEG3-azide) is commercially available for research purposes, its broader application in pre-clinical and potentially clinical development will require more efficient and scalable synthesis methods. biocompare.combiochempeg.com The synthesis of complex, multi-functional PEG derivatives is often a multi-step process that can be low-yielding and require extensive purification. acs.org
Future research in this area should focus on:
Iterative Exponential Growth (IEG): This strategy involves the doubling of the PEG chain length in each iterative cycle and has shown promise for the efficient synthesis of monodisperse PEGs. acs.orgfigshare.com Adapting this method for the synthesis of branched structures like N-(acid-PEG24)-N-bis(PEG3-azide) could significantly improve yields and reduce production time.
Solid-Phase Synthesis: Performing the synthesis on a solid support would simplify the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing steps. nih.gov This approach could also be amenable to automation, further enhancing scalability.
Enzymatic Synthesis: The use of enzymes to catalyze specific steps in the synthesis could offer a high degree of selectivity and reduce the need for protecting groups, leading to more streamlined and environmentally friendly production processes.
The following table outlines some of the current challenges and potential future solutions for the scalable synthesis of this compound.
| Challenge | Current Approaches | Future Directions |
| Low reaction rates and side reactions | Step-wise organic synthesis with protecting groups | Iterative Exponential Growth (IEG), Use of highly efficient catalysts (e.g., KHMDS) acs.orgfigshare.com |
| Difficult purification | Chromatographic purification at each step | Solid-phase synthesis, Enzymatic synthesis |
| Limited molecular weight control | Traditional polymerization methods | Stepwise synthesis, IEG |
Addressing Challenges in Complex Conjugate Characterization
The conjugation of N-(acid-PEG24)-N-bis(PEG3-azide) to biomolecules or other polymers will result in highly complex products. The inherent polydispersity of the PEG chains, coupled with the potential for incomplete reactions and the formation of various isomers, presents significant analytical challenges. acs.orgnih.gov
Key challenges and future directions in characterization include:
Heterogeneity: The resulting conjugates will be a heterogeneous mixture of molecules with varying numbers of attached linkers and payloads. Developing advanced analytical techniques is crucial to accurately characterize these complex mixtures.
Site of Attachment: Determining the precise location where the linker has attached to a protein or other biomolecule is a regulatory requirement and essential for understanding structure-activity relationships. nih.gov
Advanced Analytical Techniques: While techniques like mass spectrometry (MS) and liquid chromatography (LC) are commonly used, they often struggle with the complexity of PEGylated molecules. acs.orgresearchgate.net Future research should focus on developing and refining techniques such as:
Two-Dimensional Liquid Chromatography (2D-LC): This can provide higher resolution separation of complex mixtures. researchgate.net
Charge-Reduction Mass Spectrometry (CRMS): This can simplify the mass spectra of large, heterogeneous polymers. researchgate.net
Ion-Mobility Spectrometry-Mass Spectrometry (IMS-MS): This can provide information about the size, shape, and charge of the conjugates, helping to differentiate between isomers.
The table below highlights some of the analytical techniques and their specific applications in characterizing conjugates of N-(acid-PEG24)-N-bis(PEG3-azide).
| Analytical Technique | Information Provided | Challenges |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight distribution, degree of PEGylation | Complex spectra due to multiple charge states and polydispersity acs.org |
| Liquid Chromatography (RP-HPLC, SEC) | Separation of conjugates based on size and hydrophobicity | Co-elution of different species, low sensitivity for some methods acs.org |
| 2D-LC-CRMS | High-resolution separation and simplified mass spectra | Complex instrumentation and data analysis researchgate.net |
| Peptide Mapping | Identification of PEG attachment sites | Requires enzymatic digestion and can be complex for large proteins nih.gov |
Expanding the Design Space for Branched PEG Architectures
The branched structure of N-(acid-PEG24)-N-bis(PEG3-azide) offers distinct advantages over linear PEG linkers, including the potential for a higher drug-to-antibody ratio (DAR) in ADCs and improved pharmacokinetic properties. axispharm.combroadpharm.combiorxiv.org Future research should focus on systematically exploring and expanding the design space for such branched architectures.
Areas for future investigation include:
Introducing Different Functional Groups: Replacing the azide and carboxylic acid groups with other reactive moieties will expand the range of possible conjugation chemistries and allow for the creation of an even wider variety of multifunctional constructs.
Computational Modeling: The use of artificial intelligence and machine learning algorithms can help to predict the properties of novel branched PEG architectures and guide the design of new linkers with optimized characteristics for specific applications. mdpi.com This can accelerate the development process and reduce the need for extensive empirical screening.
The table below provides a conceptual overview of how the design space for branched PEG architectures could be expanded.
| Design Parameter | Current Moiety | Potential Future Variations | Anticipated Impact |
| Central Arm Length | PEG24 | PEG12, PEG36, PEG48 | Altered hydrophilicity, circulation half-life, and steric hindrance |
| Side Arm Length | PEG3 | PEG6, PEG12 | Modified spatial arrangement of conjugated molecules |
| Reactive Groups | Carboxylic Acid, Azide | Thiol, Alkyne, Maleimide, NHS ester | Expanded conjugation possibilities and orthogonality |
| Branching Point | Single tertiary amine | Multiple branching points, dendritic structures | Increased payload capacity, altered hydrodynamic radius |
Q & A
Basic Research Questions
Q. How is N-(acid-PEG24)-N-bis(PEG3-azide) synthesized and characterized in academic research?
- Methodological Answer : The compound is synthesized via sequential functionalization of a branched PEG scaffold. First, a primary amine-PEG precursor undergoes selective acylation to introduce the acid group (e.g., using succinimidyl ester chemistry). The bis-azide moieties are then introduced via nucleophilic substitution or strain-promoted azide-alkyne cycloaddition (SPAAC). Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm PEG chain length and azide/acid group integration.
- MALDI-TOF mass spectrometry to verify molecular weight and purity (>95%, as noted in product specifications) .
- HPLC with refractive index detection to assess residual unreacted precursors .
Q. What are the primary applications of N-(acid-PEG24)-N-bis(PEG3-azide) in bioconjugation workflows?
- Methodological Answer : The compound’s dual functionality (acid and azide) enables orthogonal conjugation strategies:
- Acid group : Coupling with amine-containing biomolecules (e.g., proteins, peptides) via carbodiimide chemistry (EDC/NHS) for drug delivery systems .
- Azide groups : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC with alkyne/DBCO-functionalized ligands for modular assembly of PROTACs or biosensors .
- Example protocol: For antibody-PEG conjugation, incubate the acid-PEG-azide with EDC/NHS-activated antibodies at 4°C for 12 hours, followed by azide-DBCO click chemistry for payload attachment .
Q. How should N-(acid-PEG24)-N-bis(PEG3-azide) be stored to maintain stability?
- Methodological Answer :
- Store at -20°C in airtight, light-protected containers to prevent hydrolysis of azide groups and PEG oxidation .
- Pre-dissolve aliquots in anhydrous DMSO or acetonitrile to avoid repeated freeze-thaw cycles, which degrade PEG integrity .
- Monitor azide functionality via FT-IR (peaks at ~2100 cm⁻¹) after long-term storage .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for CuAAC using N-(acid-PEG24)-N-bis(PEG3-azide)?
- Methodological Answer :
- Catalyst concentration : Use 1–5 mM Cu(I) (e.g., TBTA or THPTA ligands) to balance reaction efficiency and cytotoxicity. Excess Cu(I) may quench azide reactivity .
- Temperature : Perform reactions at 25–37°C for 1–4 hours. Higher temperatures accelerate kinetics but risk PEG chain aggregation.
- Solvent compatibility : Use PBS (pH 7.4) with 10% DMSO to enhance solubility without destabilizing azides .
- Validate conjugation efficiency via fluorescence quenching assays (if using fluorophore-tagged alkynes) or SDS-PAGE for protein conjugates .
Q. How to address solubility challenges when using N-(acid-PEG24)-N-bis(PEG3-azide) in mixed aqueous/organic systems?
- Methodological Answer :
- Co-solvent strategy : Gradually introduce PEG-compatible solvents like acetonitrile or THF (≤20% v/v) into aqueous buffers to maintain colloidal stability .
- pH adjustment : For acid-PEG solubility, maintain pH ≥6.5 to deprotonate the carboxylate group. Below pH 5, precipitation may occur .
- Dynamic light scattering (DLS) : Monitor hydrodynamic radius changes during solvent titration to identify aggregation thresholds .
Q. What analytical methods are recommended to resolve conflicting data on conjugation efficiency or purity?
- Methodological Answer :
- HPLC-MS/MS : Quantify unreacted azides or acid-PEG byproducts using reverse-phase columns (C18) with acetonitrile/water gradients .
- X-ray photoelectron spectroscopy (XPS) : Confirm surface composition in nanoparticle conjugates (e.g., azide vs. acid group ratios) .
- Control experiments : Compare reaction outcomes with monofunctional PEG-azide or PEG-acid analogs to isolate contributions from each functional group .
Q. How does the PEG chain length (PEG24 vs. PEG3) impact the steric hindrance and reactivity of N-(acid-PEG24)-N-bis(PEG3-azide)?
- Methodological Answer :
- Steric effects : Longer PEG24 chains reduce accessibility of azide groups for CuAAC due to increased hydrodynamic volume. Use SPAAC (DBCO-azide) instead for faster kinetics under steric constraints .
- Reactivity assays : Compare second-order rate constants (k₂) of PEG24-azide vs. PEG3-azide in model reactions with DBCO-fluorophores .
- Molecular dynamics simulations : Model PEG chain flexibility to predict optimal spacer lengths for target binding .
Q. How to troubleshoot batch-to-batch variability in N-(acid-PEG24)-N-bis(PEG3-azide) synthesis?
- Methodological Answer :
- Quality control (QC) metrics : Enforce strict thresholds for NMR integration (azide/acid proton ratios) and MALDI-TOF purity (>98%) .
- Impurity profiling : Identify PEG diols or oxidized byproducts using LC-ESI-MS. Adjust purification protocols (e.g., ion-exchange chromatography) accordingly .
- Inter-laboratory validation : Share batches with collaborating labs to confirm reproducibility using standardized conjugation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
